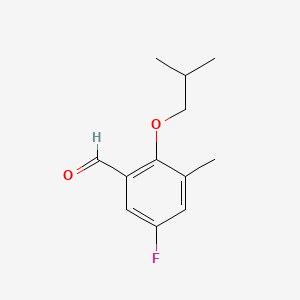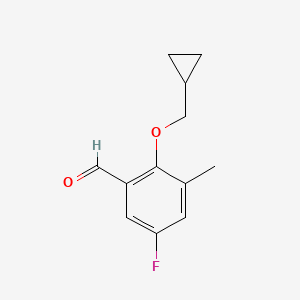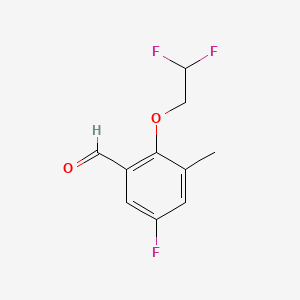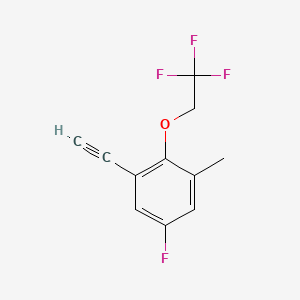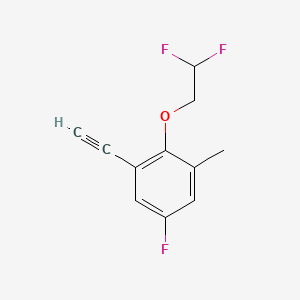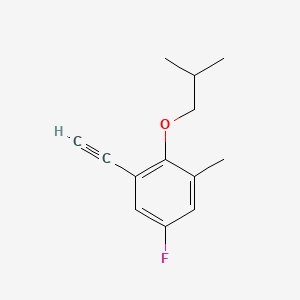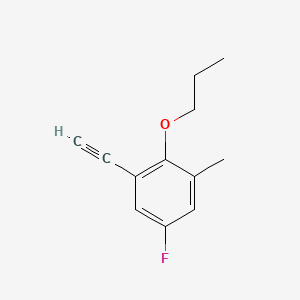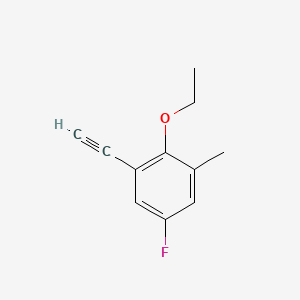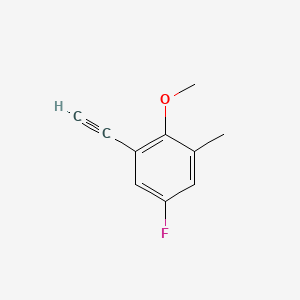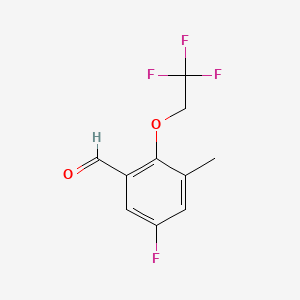
5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde: is an organic compound characterized by the presence of fluorine atoms and a benzaldehyde moiety. This compound is notable for its trifluoroethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoroethanol derivative reacts with a fluorinated benzaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzoic acid.
Reduction: 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is explored for its potential as a precursor in the synthesis of bioactive molecules. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its fluorinated nature makes it valuable in the development of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The trifluoroethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .
Comparison with Similar Compounds
- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
- 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)phenylmethanamine
- Methyl 5-fluoro-6-(2,2,2-trifluoroethoxy)-3-pyridinecarboxylate
Comparison: Compared to these similar compounds, 5-Fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to its aldehyde functional group, which allows for a broader range of chemical reactions and applications. The presence of the trifluoroethoxy group in all these compounds imparts similar electronic and steric properties, but the specific functional groups (e.g., aldehyde, boronic acid, amine) dictate their reactivity and use in different contexts .
Properties
IUPAC Name |
5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6-2-8(11)3-7(4-15)9(6)16-5-10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFHNSHMSGSLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)(F)F)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
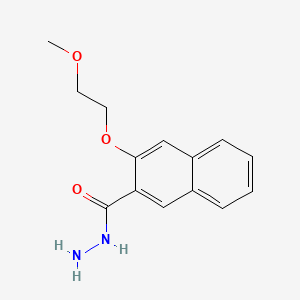
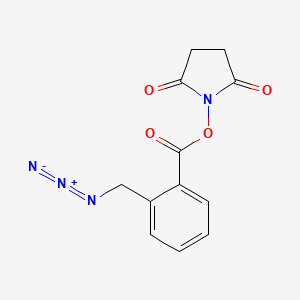
![4-Chloro-5-iodo-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201077.png)
![4-Chloro-7-(2,2-difluoroethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201084.png)
![4-Chloro-5-iodo-7-propyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201101.png)
